2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride
Overview
Description
2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorophenyl group, a phenethylamino group, and an acetonitrile moiety. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and phenethylamine.
Formation of Intermediate: The 3,4-dichlorobenzaldehyde reacts with phenethylamine in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyanation: The Schiff base is then subjected to cyanation using a cyanide source such as sodium cyanide or potassium cyanide to form the nitrile group.
Hydrochloride Formation: Finally, the nitrile compound is treated with hydrochloric acid to obtain the hydrochloride salt of 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxides or carboxylic acids.
- Reduction may produce amines or other reduced derivatives.
- Substitution reactions can result in various substituted compounds with different functional groups.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetamide
- 2-(3,4-Dichlorophenyl)-2-(phenethylamino)ethanol
- 2-(3,4-Dichlorophenyl)-2-(phenethylamino)propionitrile
Uniqueness
2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(2-phenylethylamino)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2.ClH/c17-14-7-6-13(10-15(14)18)16(11-19)20-9-8-12-4-2-1-3-5-12;/h1-7,10,16,20H,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRQAQOAYVOCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-58-9 | |
Record name | Benzeneacetonitrile, 3,4-dichloro-α-[(2-phenylethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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